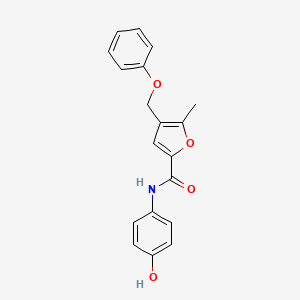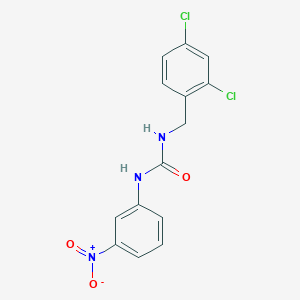![molecular formula C16H16N2O2 B5746808 N'-[2-(2-methylphenyl)acetyl]benzohydrazide](/img/structure/B5746808.png)
N'-[2-(2-methylphenyl)acetyl]benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(2-methylphenyl)acetyl]benzohydrazide, also known as N-(2-Methylphenyl)-2-[(phenylamino)carbonyl]benzohydrazide or MPACBH, is a chemical compound that belongs to the class of hydrazides. It is a white powder that is soluble in organic solvents like chloroform, methanol, and ethanol. MPACBH has been widely studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation.
作用机制
The exact mechanism of action of MPACBH is not fully understood, but it is believed to act through multiple pathways. In cancer cells, MPACBH has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway. It has also been found to induce cell cycle arrest at the G2/M phase by downregulating cyclin B1 and CDK1 expression. In diabetes research, MPACBH has been shown to improve insulin sensitivity by activating the AMPK signaling pathway and increasing GLUT4 expression. In inflammation research, MPACBH has been found to inhibit the production of inflammatory cytokines by blocking the NF-κB signaling pathway.
Biochemical and physiological effects:
MPACBH has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, MPACBH has been found to inhibit cell proliferation, induce apoptosis, and reduce tumor growth in animal models. In diabetes research, MPACBH has been shown to improve glucose tolerance, reduce insulin resistance, and protect pancreatic beta cells from oxidative stress. In inflammation research, MPACBH has been found to reduce inflammation and oxidative stress in animal models of inflammatory diseases.
实验室实验的优点和局限性
MPACBH has several advantages for lab experiments, including its low toxicity, high solubility, and easy synthesis. However, there are also some limitations to its use in lab experiments, including its limited stability in aqueous solutions and its potential for non-specific binding to proteins and other biomolecules.
未来方向
There are several future directions for research on MPACBH, including:
1. Optimization of the synthesis method to improve yield and purity.
2. Investigation of the pharmacokinetics and pharmacodynamics of MPACBH in animal models and humans.
3. Identification of the molecular targets of MPACBH and the signaling pathways involved in its therapeutic effects.
4. Development of novel formulations and delivery systems for MPACBH to improve its bioavailability and efficacy.
5. Evaluation of the safety and toxicity of MPACBH in preclinical and clinical studies.
6. Investigation of the potential synergistic effects of MPACBH with other drugs or natural compounds in various diseases.
Conclusion:
In conclusion, N'-[2-(2-methylphenyl)acetyl]benzohydrazide[2-(2-methylphenyl)acetyl]benzohydrazide or MPACBH is a promising chemical compound that has potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of MPACBH and to develop it into a safe and effective drug for human use.
合成方法
The synthesis of MPACBH involves the reaction between 2-methylphenylacetic acid and benzohydrazide in the presence of a dehydrating agent like thionyl chloride or phosphorus pentachloride. The reaction yields N'-[2-(2-methylphenyl)acetyl]benzohydrazide[2-(2-methylphenyl)acetyl]benzohydrazide, which can be purified by recrystallization from ethanol or ethyl acetate. The chemical structure of MPACBH has been confirmed by various spectroscopic techniques like IR, NMR, and mass spectrometry.
科学研究应用
MPACBH has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, MPACBH has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to sensitize cancer cells to chemotherapy drugs like cisplatin and doxorubicin. In diabetes research, MPACBH has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic rats. In inflammation research, MPACBH has been found to inhibit the production of inflammatory cytokines like TNF-α and IL-6.
属性
IUPAC Name |
N'-[2-(2-methylphenyl)acetyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-12-7-5-6-10-14(12)11-15(19)17-18-16(20)13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXPBRPLVHMHOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NNC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-methoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5746730.png)
![4-[(5-bromo-2-methoxybenzyl)amino]phenol](/img/structure/B5746735.png)
![methyl 2-[(4-methylphenyl)sulfonyl]hydrazinecarboxylate](/img/structure/B5746750.png)
![methyl 3-[(2,5-dichlorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5746755.png)
![2-[(4-ethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5746756.png)
![N-(3-{N-[(2,5-dimethylphenoxy)acetyl]ethanehydrazonoyl}phenyl)-2-fluorobenzamide](/img/structure/B5746775.png)
![2-[4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinyl]pyrimidine](/img/structure/B5746776.png)
![1-[(2-chlorophenoxy)acetyl]pyrrolidine](/img/structure/B5746779.png)
![2-chloro-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5746784.png)
![2-ethyl-7-(2-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5746787.png)

![N'-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5746813.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5746815.png)
